Benzyl 3-bromobutanoate
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Overview
Description
Benzyl 3-bromobutanoate is an organic compound with the molecular formula C11H13BrO2 It is a brominated ester, which means it contains a bromine atom attached to an alkyl chain that is esterified with a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 3-bromobutanoate can be synthesized through a two-step process. The first step involves the bromination of butanoic acid derivatives using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) at reflux temperature . The second step involves esterification of the resulting 3-bromobutanoic acid with benzyl alcohol in the presence of a strong acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The bromination step is carefully controlled to avoid over-bromination, and the esterification step is conducted under anhydrous conditions to prevent hydrolysis of the ester.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-bromobutanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Reduction: Reducing agents like LiAlH4 in anhydrous ether are used for the reduction reactions.
Major Products Formed
Nucleophilic Substitution: Products include benzyl 3-hydroxybutanoate, benzyl 3-aminobutanoate, etc.
Oxidation: Products include benzyl 3-bromobutanoic acid.
Reduction: Products include benzyl 3-bromobutanol.
Scientific Research Applications
Benzyl 3-bromobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and bromine substitution.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of benzyl 3-bromobutanoate involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations, where the compound acts as a key intermediate .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobutyrate: Similar in structure but with a methyl ester group instead of a benzyl ester group.
Ethyl 3-bromopropanoate: Similar in structure but with an ethyl ester group and a shorter carbon chain.
Uniqueness
Benzyl 3-bromobutanoate is unique due to the presence of the benzyl group, which can influence its reactivity and the types of reactions it undergoes. The benzyl group can provide additional stability to the molecule and can also participate in further chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H13BrO2 |
---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
benzyl 3-bromobutanoate |
InChI |
InChI=1S/C11H13BrO2/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
GEHAVDYCROKZKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OCC1=CC=CC=C1)Br |
Origin of Product |
United States |
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